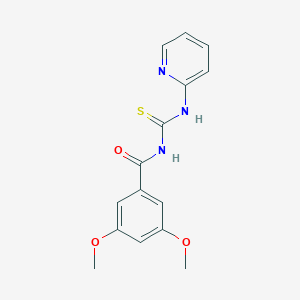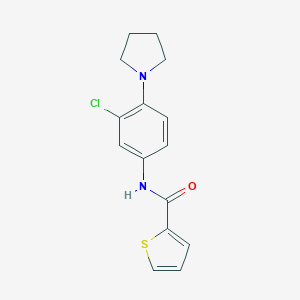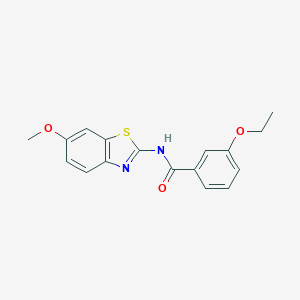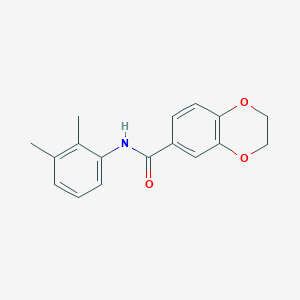![molecular formula C19H13N3O2S2 B251726 N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251726.png)
N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide, also known as PTC-209, is a small molecule inhibitor that has gained attention in scientific research due to its potential as an anticancer agent.
作用機序
N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide inhibits the activity of BMI-1 by binding to its allosteric site, which is distinct from its DNA-binding site. This binding induces a conformational change in BMI-1, which disrupts its interaction with other proteins and inhibits its activity. This ultimately leads to the suppression of cancer cell growth and survival.
Biochemical and Physiological Effects
N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide has been shown to have specific effects on cancer cells, including the inhibition of cancer stem cell self-renewal and the induction of apoptosis. It has also been shown to have minimal effects on normal cells, suggesting that it may have a favorable therapeutic index.
実験室実験の利点と制限
One advantage of N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide is its specificity for BMI-1, which makes it a useful tool for studying the role of BMI-1 in cancer. However, its potency and selectivity may vary depending on the cell type and experimental conditions. In addition, the synthesis of N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide is complex and may limit its availability for research purposes.
将来の方向性
For N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide research include the development of more potent and selective BMI-1 inhibitors, as well as the exploration of its potential as a therapeutic agent for various types of cancer. Additionally, further studies are needed to understand the mechanisms underlying its effects on cancer stem cells and to identify biomarkers that can predict patient response to N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide treatment.
Conclusion
N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide is a promising small molecule inhibitor with potential as an anticancer agent. Its specificity for BMI-1 and minimal effects on normal cells make it a useful tool for studying the role of BMI-1 in cancer. However, further research is needed to optimize its potency and selectivity and to explore its therapeutic potential in various types of cancer.
合成法
N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide was first synthesized by PTC Therapeutics, Inc. using a combination of organic chemistry techniques. The synthesis involves the reaction of 2-aminobenzofuran with 4-phenylthiazole-2-carbonyl chloride in the presence of a base to form the intermediate compound, which is then reacted with thiourea to yield N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide.
科学的研究の応用
N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide has been shown to have potential as an anticancer agent in various preclinical studies. It has been found to inhibit the activity of BMI-1, a protein that is overexpressed in many types of cancer and is involved in cancer cell self-renewal and proliferation. Inhibition of BMI-1 by N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide has been shown to reduce the growth and survival of cancer cells in vitro and in vivo.
特性
分子式 |
C19H13N3O2S2 |
|---|---|
分子量 |
379.5 g/mol |
IUPAC名 |
N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C19H13N3O2S2/c23-17(16-10-13-8-4-5-9-15(13)24-16)21-18(25)22-19-20-14(11-26-19)12-6-2-1-3-7-12/h1-11H,(H2,20,21,22,23,25) |
InChIキー |
URQYDSYNKKNSSI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=S)NC(=O)C3=CC4=CC=CC=C4O3 |
正規SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=S)NC(=O)C3=CC4=CC=CC=C4O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-bromo-2-methoxy-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B251644.png)
![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B251647.png)
![2-[(3-Chloro-4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B251648.png)
![N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide](/img/structure/B251650.png)


![N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B251653.png)
![N-{[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}-3-methoxybenzamide](/img/structure/B251654.png)

![4-Ethyl 2-methyl 5-[(2-chlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B251657.png)
![Methyl 5-[(2-chloro-5-iodobenzoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B251660.png)
![Ethyl 5-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B251661.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-methoxybenzamide](/img/structure/B251663.png)
